

# Laboratory Synthesis of Dibenz(b,h)acridine: A Detailed Protocol

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## Compound of Interest

Compound Name: *Dibenz(b,h)acridine*

Cat. No.: *B15497004*

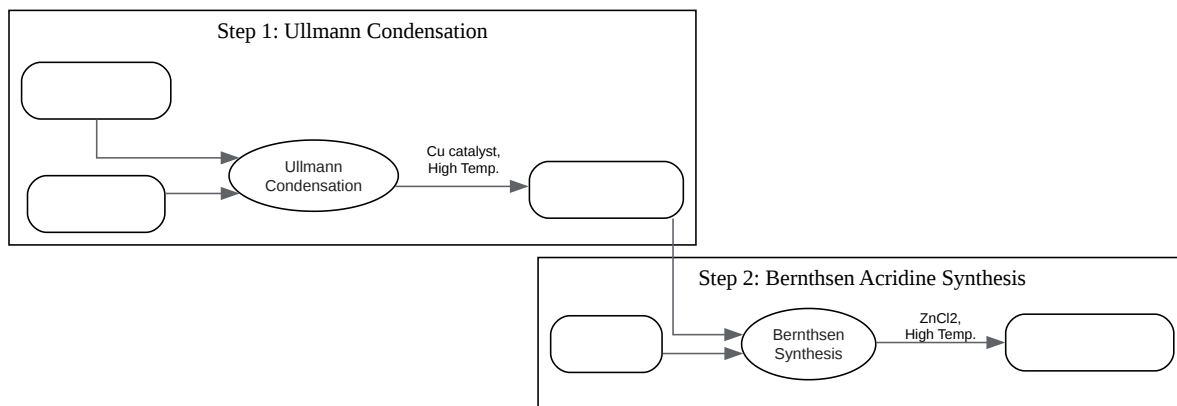
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This document provides a comprehensive set of application notes and protocols for the laboratory synthesis of **Dibenz(b,h)acridine**. The synthesis is approached via a two-step process: the initial preparation of the precursor di-2-naphthylamine through an Ullmann condensation, followed by the cyclization to the target molecule using the Bernthsen acridine synthesis. Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in the successful synthesis and characterization of this polycyclic aromatic heterocycle.

## I. Overview of the Synthetic Pathway

The synthesis of **Dibenz(b,h)acridine** is accomplished through a well-established two-step reaction sequence. The first step involves the copper-catalyzed Ullmann condensation of 2-naphthylamine with 2-iodonaphthalene to form the diarylamine intermediate, di-2-naphthylamine. The subsequent step employs the Bernthsen acridine synthesis, where the prepared di-2-naphthylamine is reacted with formic acid in the presence of a dehydrating agent, such as zinc chloride, at elevated temperatures to yield the final product, **Dibenz(b,h)acridine**.



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**Figure 1:** Synthetic workflow for **Dibenz(b,h)acridine**.

## II. Experimental Protocols

### A. Step 1: Synthesis of Di-2-naphthylamine (Ullmann Condensation)

This protocol outlines the synthesis of the diarylamine precursor, di-2-naphthylamine, from 2-naphthylamine and 2-iodonaphthalene.

Materials:

- 2-Naphthylamine
- 2-Iodonaphthalene
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Copper powder (activated)
- Nitrobenzene (solvent)

- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-naphthylamine (1.0 eq), 2-iodonaphthalene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- Add activated copper powder (0.2 eq) to the mixture.
- Add anhydrous nitrobenzene as the solvent to the flask.
- Heat the reaction mixture to reflux (approximately  $210^\circ\text{C}$ ) under a nitrogen atmosphere with vigorous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the copper catalyst and potassium salts. Wash the residue with dichloromethane.
- Combine the filtrate and washings and remove the nitrobenzene by vacuum distillation.
- Treat the residue with a mixture of ethanol and concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
- Filter the salt and wash with cold ethanol.

- Neutralize the hydrochloride salt with a solution of sodium hydroxide to obtain the free base, di-2-naphthylamine.
- Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure di-2-naphthylamine.

#### B. Step 2: Synthesis of **Dibenz(b,h)acridine** (Bernthsen Acridine Synthesis)

This protocol describes the cyclization of di-2-naphthylamine with formic acid to form **Dibenz(b,h)acridine**.<sup>[1][2]</sup>

##### Materials:

- Di-2-naphthylamine
- Formic acid (98-100%)
- Zinc chloride (ZnCl<sub>2</sub>), anhydrous
- Ammonium hydroxide solution
- Toluene
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

##### Procedure:

- In a round-bottom flask, thoroughly mix di-2-naphthylamine (1.0 eq) and anhydrous zinc chloride (2.0-3.0 eq).
- Add an excess of formic acid to the mixture.

- Heat the reaction mixture to 200-220°C in an oil bath with stirring. The reaction is typically heated for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Carefully add the reaction mixture to a beaker containing ice and a concentrated ammonium hydroxide solution to neutralize the acid and decompose the zinc chloride complex.
- Extract the product with toluene.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Dibenz(b,h)acridine**.

### III. Data Presentation

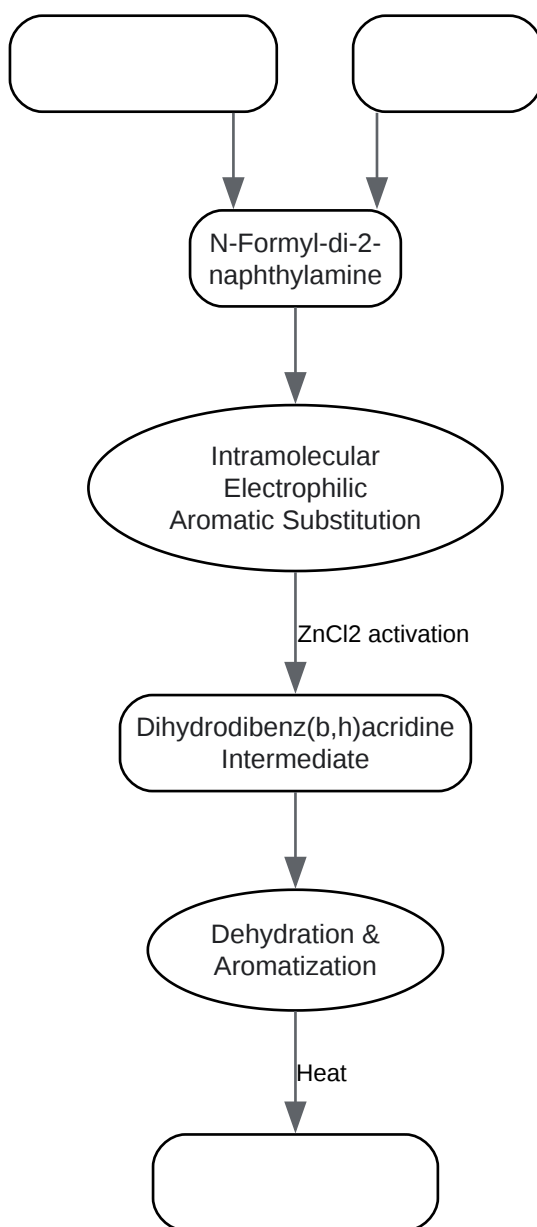
The following table summarizes the expected quantitative data for the starting materials and the final product. Please note that the spectral data for **Dibenz(b,h)acridine** is based on closely related dibenzoacridine isomers due to the limited availability of specific data for this isomer.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm <sup>-1</sup> )	MS (m/z)
Di-2-naphthyl amine	C <sub>20</sub> H <sub>15</sub> N	269.34	171-173	7.1-8.0 (m, 14H, Ar-H), 5.8 (br s, 1H, N-H)	118-145 (Ar-C)	3390 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1500 (C=C stretch)	269 [M] <sup>+</sup>
Dibenz(b,h)acridine	C <sub>21</sub> H <sub>13</sub> N	279.34	~220-230	7.5-9.0 (m, 13H, Ar-H)	125-150 (Ar-C)	3060 (Ar C-H stretch), 1610, 1580, 1490 (C=C, C=N stretch)	279 [M] <sup>+</sup>

Note: Spectral data for **Dibenz(b,h)acridine** are estimated based on typical values for dibenzoacridine structures and may vary.

## IV. Logical Relationships in the Bernthsen Synthesis

The Bernthsen synthesis proceeds through a series of key steps, including the initial formation of a formamide intermediate, followed by an electrophilic aromatic substitution to form a dihydroacridine, and finally, a dehydration/aromatization step to yield the final acridine product.



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**Figure 2:** Key stages of the Bernthsen acridine synthesis.

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## References

- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Laboratory Synthesis of Dibenz(b,h)acridine: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15497004#laboratory-synthesis-protocol-for-dibenz-b-h-acridine]

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